molecular formula C8H7N3O B13896541 1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde

1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde

Cat. No.: B13896541
M. Wt: 161.16 g/mol
InChI Key: WQYANWVRGZJWHK-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a methyl group at the 1-position and a formyl group at the 7-position further defines its unique chemical identity.

Preparation Methods

The synthesis of 1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde typically involves the construction of the pyrazolopyridine core followed by functionalization at specific positions. One common synthetic route starts with the formation of the pyrazole ring, which is then fused with a pyridine ring.

Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-methylpyrazolo[4,3-c]pyridine-7-carbaldehyde

InChI

InChI=1S/C8H7N3O/c1-11-8-6(4-10-11)2-9-3-7(8)5-12/h2-5H,1H3

InChI Key

WQYANWVRGZJWHK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NC=C2C=N1)C=O

Origin of Product

United States

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